molecular formula C29H23NO4 B2353877 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 215248-52-5

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No.: B2353877
CAS No.: 215248-52-5
M. Wt: 449.506
InChI Key: ZTXXEJOXTXBRJX-UHFFFAOYSA-N
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Description

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid involves the protection of amino groups in peptides. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino acids during peptide synthesis. This selective deprotection is crucial for the stepwise assembly of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

4-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)20-15-13-19(14-16-20)22-8-2-1-7-21(22)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXXEJOXTXBRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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